2,2-Dibromohexanal
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Overview
Description
2,2-Dibromohexanal is an organic compound with the molecular formula C6H10Br2O It is a dibromo derivative of hexanal, characterized by the presence of two bromine atoms attached to the second carbon of the hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromohexanal can be synthesized through the bromination of hexanal. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2,2-dibromohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: 2,2-Dibromohexanoic acid.
Reduction: 2,2-Dibromohexanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2,2-Dibromohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromohexanal involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2,2-Dibromohexane: Similar structure but lacks the aldehyde group.
2,3-Dibromohexanal: Bromine atoms are on adjacent carbons.
2,2-Dibromohexanol: The aldehyde group is reduced to an alcohol.
Uniqueness: 2,2-Dibromohexanal is unique due to the presence of both bromine atoms on the same carbon and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
57024-79-0 |
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Molecular Formula |
C6H10Br2O |
Molecular Weight |
257.95 g/mol |
IUPAC Name |
2,2-dibromohexanal |
InChI |
InChI=1S/C6H10Br2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 |
InChI Key |
PBKHEHLAGUKNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=O)(Br)Br |
Origin of Product |
United States |
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